trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3S and a molecular weight of 278.4 g/mol . This compound is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group . It is primarily used in research and development settings, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the thiomethylation of benzoyl chloride to form 4-thiomethylbenzoyl chloride.
Cyclohexane Ring Formation: The 4-thiomethylbenzoyl chloride is then reacted with cyclohexanone in the presence of a base to form the corresponding cyclohexane derivative.
Carboxylation: The final step involves the carboxylation of the cyclohexane derivative to yield trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Thiomethylation: Large-scale thiomethylation of benzoyl chloride.
Cyclohexane Derivative Formation: Reaction with cyclohexanone in industrial reactors.
Carboxylation: Carboxylation using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl cyclohexane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
- Trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness:
- The presence of the thiomethyl group in trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical reactivity and biological activity compared to its analogs.
- The thiomethyl group can undergo specific oxidation and substitution reactions that are not possible with other substituents like bromine, methyl, or chlorine .
Properties
Molecular Formula |
C15H16O3S |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(1R,2R)-2-(4-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-7-5-10(9-19)6-8-11)12-3-1-2-4-13(12)15(17)18/h5-9,12-13H,1-4H2,(H,17,18)/t12-,13-/m1/s1 |
InChI Key |
BOYOAPNHTKHQRJ-CHWSQXEVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)C=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.